

QM385: A Potent and Selective Chemical Probe for Sepiapterin Reductase

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Compound of Interest

Compound Name: QM385

Cat. No.: B2607218

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

QM385 is a highly potent and specific small molecule inhibitor of sepiapterin reductase (SPR), a critical enzyme in the de novo and salvage pathways of tetrahydrobiopterin (BH4) biosynthesis. As an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases, BH4 plays a crucial role in various physiological processes. Dysregulation of BH4 levels has been implicated in a range of diseases, including immunological disorders, inflammatory conditions, and pain. **QM385** has emerged as a valuable chemical probe to investigate the biological functions of SPR and to explore its therapeutic potential as a target for drug discovery. This technical guide provides a comprehensive overview of **QM385**, including its mechanism of action, quantitative biochemical and cellular data, pharmacokinetic properties, and detailed experimental protocols.

Data Presentation

Biochemical and Cellular Activity

Parameter	Value	Species	Assay Type	Reference
IC50 (SPR)	1.49 nM	Not Specified	Biochemical	[1]
IC50 (BH4 levels)	35 nM	Mouse	Anti-CD3/28-stimulated splenocytes	Not explicitly cited
IC50 (BH4 levels)	74 nM	Human	Anti-CD3/28-stimulated PBMCs	Not explicitly cited

In Vivo Pharmacokinetics (Mouse)

Parameter	Value	Route of Administration	Vehicle	Reference
Tmax	1 hour	Oral	0.5% TWEEN 80/5% carboxymethyl cellulose in 0.9% saline	[2]
T1/2	4 hours	Oral	0.5% TWEEN 80/5% carboxymethyl cellulose in 0.9% saline	[2]

In Vivo Efficacy (Mouse Models)

Model	Dosing Regimen	Effect	Reference
Ovalbumin-induced airway allergic inflammation	Oral, 3 days	Markedly reduced inflammatory T cells and eosinophils	[3]
House dust mite (HDM) airway allergic inflammation	Oral, 3 days	Markedly reduced inflammatory T cells and eosinophils	[3]
Collagen antibody-induced arthritis (CAIA)	0.3 mg/kg - 3 mg/kg (p.o.), twice daily for 3 days	Dose-dependent reduction in pain hypersensitivity; no effect on inflammation	[2]

Note: While **QM385** is stated to be highly specific, comprehensive public data on its selectivity against a broad panel of other reductases (e.g., DHFR, AKR1B1) and kinases is not currently available.

Experimental Protocols

Sepiapterin Reductase (SPR) Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for SPR activity.

Materials:

- Recombinant human SPR
- **QM385**
- Sepiapterin
- NADPH
- Potassium phosphate buffer (100 mM, pH 7.4)
- DMSO

- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a stock solution of **QM385** in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations.
- In a 96-well plate, add the following to each well:
 - Potassium phosphate buffer
 - NADPH (final concentration, e.g., 100 μ M)
 - **QM385** or DMSO (vehicle control) at various concentrations.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding sepiapterin (final concentration, e.g., 50 μ M) to each well.
- Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- Calculate the initial reaction rates and determine the IC₅₀ value of **QM385** by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of **QM385** with SPR in a cellular context.

Materials:

- Cells expressing SPR (e.g., activated T cells, relevant cell line)

- **QM385**
- Complete cell culture medium
- PBS (phosphate-buffered saline)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and Western blotting reagents
- Anti-SPR antibody
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- PCR tubes or 96-well PCR plate
- Thermal cycler or heating block
- Centrifuge

Procedure:

- Culture cells to the desired density.
- Treat cells with various concentrations of **QM385** or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in complete medium.
- Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
- Aliquot the cell suspension into PCR tubes or a PCR plate.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

- Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Transfer the supernatant to new tubes and determine the protein concentration.
- Analyze the samples by SDS-PAGE and Western blotting using an anti-SPR antibody to detect the amount of soluble SPR at each temperature.
- Quantify the band intensities and plot them against the temperature for both vehicle- and **QM385**-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of **QM385** indicates target engagement.

In Vivo Efficacy Study in a Mouse Model of Inflammatory Arthritis

This protocol is based on the collagen antibody-induced arthritis (CAIA) model.

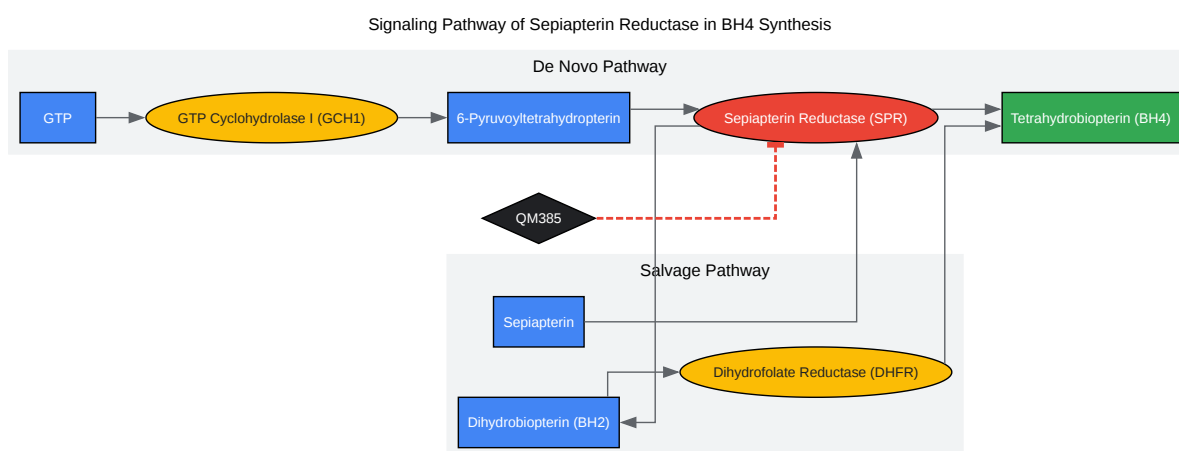
Materials:

- BALB/c mice
- Collagen antibody cocktail
- Lipopolysaccharide (LPS)
- **QM385**
- Vehicle (e.g., 0.5% TWEEN 80/5% carboxymethyl cellulose in 0.9% saline)
- Equipment for oral gavage
- Calipers for measuring paw thickness
- Equipment for assessing pain sensitivity (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

- Induce arthritis in mice by administering a collagen antibody cocktail intravenously or intraperitoneally on day 0.
- On day 3, administer LPS intraperitoneally to synchronize and enhance the inflammatory response.
- Beginning on a predetermined day post-induction (e.g., day 7), administer **QM385** or vehicle orally at the desired dose(s) (e.g., 0.3, 1, 3 mg/kg) twice daily for a specified duration (e.g., 3 days).
- Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score.
- Assess pain-related behaviors, such as mechanical allodynia and thermal hyperalgesia, at baseline and at various time points after treatment.
- At the end of the study, mice can be euthanized, and tissues (e.g., paws, plasma) can be collected for biomarker analysis (e.g., sepiapterin levels to confirm target engagement).
- Analyze the data to determine the effect of **QM385** on inflammation and pain.

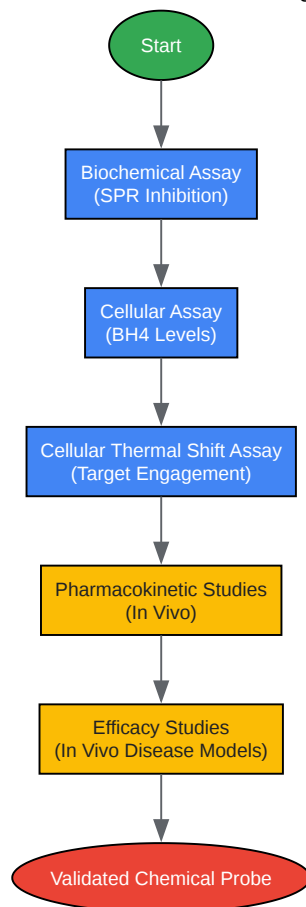
Mandatory Visualization



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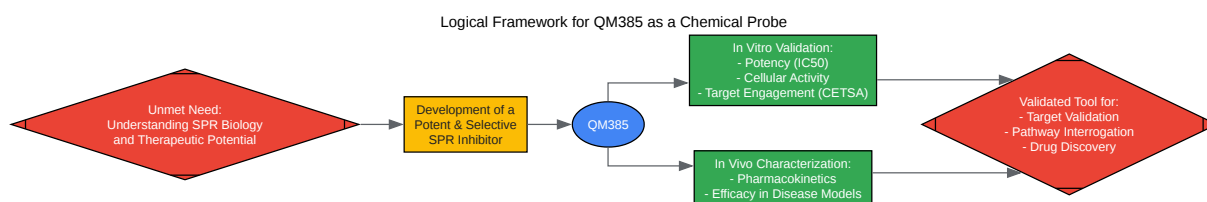
Caption: The role of Sepiapterin Reductase (SPR) in the de novo and salvage pathways of Tetrahydrobiopterin (BH4) synthesis and its inhibition by **QM385**.

Experimental Workflow for Evaluating QM385



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Caption: A stepwise workflow for the comprehensive evaluation of **QM385** as a chemical probe for sepiapterin reductase.



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Caption: The logical progression from identifying the need for an SPR probe to the validation and application of **QM385** in research.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Sepiapterin reductase inhibition selectively reduces inflammatory joint pain and increases urinary sepiapterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolite BH4 controls T-cell proliferation in autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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